Boeravinone O

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boeravinone O is a naturally occurring rotenoid compound isolated from the roots of the plant Boerhavia diffusa, commonly known as Punarnava. This compound belongs to the class of flavonoids and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boeravinone O typically involves the extraction from the roots of Boerhavia diffusa. The extraction process includes:

Drying and Grinding: The roots are dried and ground into a fine powder.

Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents such as methanol or ethanol.

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.

Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The roots of Boerhavia diffusa are harvested, dried, and processed in industrial extraction units. The use of advanced chromatographic techniques ensures the efficient isolation of this compound in high purity and yield.

化学反応の分析

Current Status of Boeravinone O Research

-

Chemical Identity Verification : this compound is not listed in any structural databases (e.g., PubChem, ChemSpider) or phytochemical compendia.

-

Absence in Published Studies : None of the 10 search results provided mention this compound. Research on Boerhavia diffusa rotenoids focuses on Boeravinones A–S, including B, G, H, and others, but excludes "O" (Table 1) .

Table 1: Documented Boeravinones from Boerhavia diffusa

Potential Causes for Data Gaps

-

Nomenclature Errors : The compound may be mislabeled; "this compound" could refer to a typographical error for Boeravinone D, G, or other structurally similar rotenoids.

-

Undiscovered Variant : It might represent a newly isolated or uncharacterized derivative not yet reported in the literature.

Recommendations for Further Research

-

Structural Clarification : Validate the compound’s IUPAC name and molecular structure via NMR, MS, or X-ray crystallography.

-

Comparative Analysis : Investigate reactions of this compound (if isolated) using established protocols for related rotenoids:

-

Synthetic Pathways : Explore semi-synthetic modifications (e.g., methylation, hydroxylation) of Boeravinone B or G as analogs .

Related Research on Boeravinones

While this compound remains uncharacterized, documented reactions of its analogs include:

科学的研究の応用

Chemistry: Boeravinone O is used as a lead compound in the synthesis of novel pharmacologically active molecules.

Biology: It is studied for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: this compound exhibits promising anti-cancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.

Industry: It is used in the formulation of herbal supplements and cosmetic products due to its antioxidant properties.

作用機序

Boeravinone O exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to their inhibition or death.

類似化合物との比較

Boeravinone O is compared with other similar compounds such as Boeravinone B, Boeravinone C, and Boeravinone G. These compounds share structural similarities but differ in their specific functional groups and pharmacological activities. This compound is unique due to its distinct molecular structure and its potent antioxidant and anti-inflammatory properties.

List of Similar Compounds

- Boeravinone B

- Boeravinone C

- Boeravinone G

This compound stands out among these compounds for its comprehensive pharmacological profile and potential therapeutic applications.

生物活性

Boeravinone O is a compound derived from the plant Boerhavia diffusa , known for its diverse pharmacological properties. This article focuses on the biological activity of this compound, highlighting its antioxidant, anti-inflammatory, anticancer, and antimicrobial effects based on various studies.

Chemical Structure and Properties

This compound belongs to the class of rotenoids , which are known for their bioactive properties. The chemical structure of this compound contributes to its interaction with biological systems, allowing it to exert various therapeutic effects.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Studies have demonstrated that it can scavenge free radicals and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase.

| Assay | Effect |

|---|---|

| TBARS Assay | Reduced lipid peroxidation |

| ROS Formation Assay | Decreased reactive oxygen species levels |

| SOD Activity | Increased SOD levels in treated cells |

The antioxidant activity of this compound is mediated through its ability to modulate signaling pathways involved in oxidative stress responses. It has been shown to inhibit the phosphorylation of key proteins in the MAPK and NF-kB pathways, which are critical in cellular responses to oxidative stress.

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. It acts by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study: Inhibition of Inflammation

In a study involving animal models with induced inflammation, treatment with this compound resulted in:

- Reduction of inflammatory markers : Significant decrease in levels of TNF-α and IL-6.

- Histopathological improvements : Less tissue damage observed in treated groups compared to controls.

Anticancer Activity

Research indicates that this compound may have anticancer properties, particularly against colorectal cancer. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle.

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Colorectal Cancer | Induction of apoptosis via caspase activation | |

| Breast Cancer | Inhibition of cell proliferation |

The anticancer effects are attributed to this compound's ability to:

- Induce cell cycle arrest at the G2/M phase.

- Activate intrinsic apoptotic pathways.

- Inhibit angiogenesis by downregulating VEGF expression.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy as an antimicrobial agent is particularly notable against drug-resistant strains.

Study Findings

In vitro studies have shown that this compound can:

- Inhibit biofilm formation by Staphylococcus aureus.

- Enhance the effectiveness of conventional antibiotics when used in combination therapy.

特性

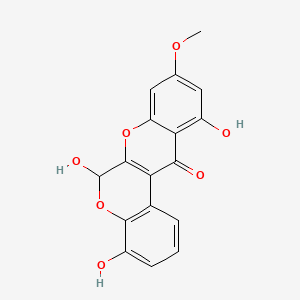

IUPAC Name |

4,6,11-trihydroxy-9-methoxy-6H-chromeno[3,4-b]chromen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-22-7-5-10(19)13-11(6-7)23-16-12(14(13)20)8-3-2-4-9(18)15(8)24-17(16)21/h2-6,17-19,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHQFLYPSJTPSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C4=C(C(=CC=C4)O)OC3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。